1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride
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Overview
Description
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a fused pyridine and pyrrole ring system, makes it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
The primary targets of AT37661 are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . AT37661 exhibits potent activities against FGFR1, 2, and 3 .
Mode of Action
AT37661 interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The FGFR signaling pathway is the primary pathway affected by AT37661. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that a compound with a low molecular weight, such as at37661, would be an appealing lead compound beneficial to subsequent optimization .
Result of Action
In vitro, AT37661 has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. Additionally, AT37661 significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
AT37661 has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The interaction between AT37661 and FGFRs can influence these biochemical reactions.
Cellular Effects
In vitro studies have shown that AT37661 can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects suggest that AT37661 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of AT37661 involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . AT37661, as an FGFR inhibitor, can disrupt these processes, leading to changes in gene expression and other cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions include various functionalized derivatives that can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
Indole derivatives: These compounds share a similar fused ring system and are also known for their biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with comparable properties and applications.
Uniqueness: 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride stands out due to its specific substitution pattern and the presence of a carboxylic acid group, which can enhance its binding affinity and specificity towards certain biological targets .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQDIJVTZWLGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402831-16-5 |
Source
|
Record name | 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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